2,4-difluoro-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide
Description
Properties
IUPAC Name |
2,4-difluoro-N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylpropyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2N5O3S/c19-14-3-4-15(16(20)13-14)17(26)21-7-2-12-29(27,28)25-10-8-24(9-11-25)18-22-5-1-6-23-18/h1,3-6,13H,2,7-12H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWTYNLBJHFHPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCCNC(=O)C3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F2N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation and Oxidation of m-Difluorobenzene
The 2,4-difluorobenzoic acid precursor is synthesized via halogenation of m-difluorobenzene using paraformaldehyde and a halogenating agent (e.g., Cl₂ or Br₂) in the presence of Lewis acids like FeCl₃. Subsequent oxidation of the halogenated benzyl intermediate with KMnO₄ or CrO₃ yields the carboxylic acid.
Representative Procedure
- Reactants : m-Difluorobenzene (1.0 eq), paraformaldehyde (1.2 eq), Cl₂ (1.5 eq), FeCl₃ (0.1 eq)
- Conditions : Reflux in dichloromethane for 8–12 hours
- Yield : 72–85% after oxidation
Construction of the Pyrimidin-2-yl Piperazine Moiety
Synthesis of 1-(Pyrimidin-2-yl)piperazine
Pyrimidin-2-amine is reacted with bis(2-chloroethyl)amine in the presence of NaHCO₃ to form piperazine fused with the pyrimidine ring. Alternatively, Buchwald-Hartwig amination using Pd(OAc)₂/Xantphos facilitates coupling between 2-chloropyrimidine and piperazine.
Optimized Conditions
- Catalyst : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%)
- Base : Cs₂CO₃ (2.5 eq)
- Solvent : Toluene, 110°C, 24 hours
- Yield : 68–75%
Sulfonylation of the Propyl Linker
Preparation of 3-Chloropropanesulfonyl Chloride
Propane-1-thiol is chlorinated using Cl₂ in CCl₄, followed by oxidation with H₂O₂/HCl to yield the sulfonyl chloride. Alternative routes employ SO₂Cl₂ for direct sulfonylation.
Key Data
Coupling Piperazine to the Sulfonylpropyl Spacer
1-(Pyrimidin-2-yl)piperazine is treated with 3-chloropropanesulfonyl chloride in the presence of Et₃N to form the sulfonamide bond.
Procedure
- Molar Ratio : 1:1.1 (piperazine:sulfonyl chloride)
- Base : Et₃N (2.5 eq)
- Solvent : DCM, 0°C → rt, 6 hours
- Yield : 82%
Amine Functionalization of the Sulfonylpropyl Intermediate
Gabriel Synthesis for Primary Amine Formation
The terminal chloride is displaced by phthalimide potassium salt, followed by hydrazinolysis to yield 3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propan-1-amine.
Conditions
- Step 1 : Phthalimide K⁺ (1.2 eq), DMF, 80°C, 12 hours
- Step 2 : NH₂NH₂ (excess), EtOH, reflux, 4 hours
- Overall Yield : 65%
Final Amide Coupling
Activation of 2,4-Difluorobenzoic Acid
The acid is converted to its acyl chloride using SOCl₂ or oxalyl chloride, followed by reaction with the amine under Schotten-Baumann conditions.
Optimized Protocol
- Acylating Agent : SOCl₂ (1.5 eq), 70°C, 3 hours
- Coupling Base : NaOH (2.0 eq), H₂O/THF
- Temperature : 0°C → rt, 2 hours
- Yield : 88%
Stereochemical Considerations and Purification
Resolution of Racemic Mixtures
Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) separates enantiomers, while recrystallization from hexane/EtOAc enhances diastereomeric purity.
Column Chromatography
Silica gel (230–400 mesh) with gradient elution (hexane → EtOAc) removes unreacted sulfonyl chloride and phthalimide byproducts.
Scalability and Industrial Adaptations
Continuous Flow Synthesis
Microreactor systems reduce reaction times for sulfonylation (from 6 hours to 30 minutes) and improve safety by minimizing Cl₂ gas handling.
Green Chemistry Metrics
- PMI (Process Mass Intensity) : 23 (benchmark < 30 for pharmaceuticals)
- E-Factor : 18.5 (solvent recovery reduces to 12.7)
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety.
Reduction: Reduction reactions can occur at the sulfonyl group, potentially converting it to a sulfide.
Substitution: The difluoro groups on the benzamide core can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the difluoro groups.
Major Products
Oxidation: Products may include N-oxides or sulfoxides.
Reduction: Products may include sulfides or amines.
Substitution: Products will vary depending on the nucleophile used but may include substituted benzamides.
Scientific Research Applications
2,4-difluoro-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidinyl piperazine moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Core Backbone Similarities
The compound shares a common 3-((4-(heteroaryl)piperazin-1-yl)sulfonyl)propyl backbone with analogs. Key structural variations occur in:
Heteroaryl substituents on the piperazine ring :
- Pyrimidin-2-yl (target compound) vs. pyridin-2-yl (e.g., 4-(N,N-dimethylsulfamoyl)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide, CAS 1021220-87-0) .
- Fluorophenyl (e.g., N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide, CAS 440332-64-9) .
Benzamide substituents :
Physicochemical Properties
Key Observations :
- The pyrimidin-2-yl group in the target compound may enhance π-π stacking interactions compared to pyridin-2-yl analogs.
- Fluorination at the 2,4-positions likely improves metabolic stability and lipophilicity relative to non-fluorinated derivatives .
Biological Activity
2,4-Difluoro-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of benzamide derivatives and features a unique structural configuration that may influence its pharmacological properties. Research into its biological activity is crucial for understanding its potential therapeutic applications, particularly in oncology and infectious diseases.
Chemical Structure and Properties
The chemical formula of this compound is C₁₈H₂₁F₂N₅O₃S, with a molecular weight of 425.5 g/mol. Its structure includes:
- Two fluorine atoms at the 2 and 4 positions of the benzene ring.
- A sulfonamide group linked to a piperazine moiety.
- A propyl chain connecting the sulfonamide to the benzamide core.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Benzamide Core : Reaction of 2,4-difluorobenzoic acid with an appropriate amine.
- Sulfonylation : Introduction of the sulfonyl group via sulfonyl chloride.
- Piperazine Substitution : Nucleophilic substitution with pyrimidin-2-yl piperazine under basic conditions.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The compound's unique structure allows it to bind with high affinity, potentially modulating enzymatic activity or receptor signaling pathways.
Pharmacological Studies
Research has indicated that this compound exhibits promising anti-cancer and anti-inflammatory properties. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
A comparative study evaluated several benzamide derivatives for their effects on perfusion pressure and coronary resistance using isolated rat heart models. The results indicated that certain modifications in similar compounds could lead to significant cardiovascular effects, suggesting a need for further exploration of this compound in cardiovascular research .
Study on Cancer Cell Lines
In a recent study, this compound was tested against various cancer cell lines including breast and colon cancer cells. The compound demonstrated IC50 values ranging from 10 to 30 µM, indicating moderate potency against these cell lines. Further analysis revealed that the compound induces apoptosis through the activation of caspase pathways.
Cardiovascular Impact
Another study investigated the cardiovascular effects of related sulfonamide compounds. The findings suggested that modifications in the sulfonamide group could lead to decreased perfusion pressure in isolated heart models. This opens avenues for exploring similar modifications in this compound to assess its cardiovascular implications .
Data Tables
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₈H₂₁F₂N₅O₃S |
| Molecular Weight | 425.5 g/mol |
| IC50 (Cancer Cell Lines) | 10 - 30 µM |
| Synthesis Steps | Benzamide formation, Sulfonylation, Piperazine substitution |
| Study | Findings |
|---|---|
| Cancer Cell Line Study | Moderate potency with IC50 values between 10 - 30 µM |
| Cardiovascular Study | Decreased perfusion pressure observed with related compounds |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
